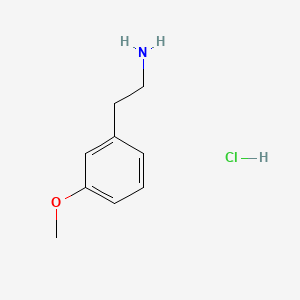

3-Methoxyphenethylamine HCl

Description

3-Methoxyphenethylamine HCl (CAS 2039-67-0) is a phenethylamine derivative characterized by a methoxy group (-OCH₃) at the 3-position of the phenyl ring and an ethylamine side chain. Its molecular formula is C₉H₁₃NO·HCl, with a molecular weight of 203.67 g/mol. The compound is widely utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of opioid receptor ligands and carbamate derivatives .

Properties

IUPAC Name |

2-(3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-11-9-4-2-3-8(7-9)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRBQDYHPKRFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2039-67-0 (Parent) | |

| Record name | 3-Methoxyphenylethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90174325 | |

| Record name | Phenethylamine, m-methoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-54-5 | |

| Record name | Benzeneethanamine, 3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenylethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenethylamine HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine, m-methoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methoxyphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYPHENYLETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/392QJK5B0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyphenethylamine Hydrochloride typically involves the following steps:

Methoxylation of Benzene: Anisole is synthesized by reacting phenol with methyl sulfate in the presence of potassium hydroxide.

Bromination: Anisole is then brominated to form 3-methoxy bromobenzene.

Reduction: The brominated compound undergoes reduction to form 3-methoxyphenethylamine.

Hydrochloride Formation: Finally, 3-methoxyphenethylamine is reacted with hydrochloric acid to form 3-Methoxyphenethylamine Hydrochloride.

Industrial Production Methods: Industrial production of 3-Methoxyphenethylamine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Cyclization Reactions

3-MPA HCl undergoes acid-catalyzed cyclization to form nitrogen-containing heterocycles. For example:

-

Formation of Tetrahydroisoquinolines : Reaction with formaldehyde under acidic conditions yields 1,2,3,4-tetrahydroisoquinoline derivatives. This proceeds via an intermediate carbenium ion, which is trapped intramolecularly by the amine group .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Cyclization | Formaldehyde, acid catalysis | 1,2,3,4-Tetrahydroisoquinoline |

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

-

Demethylation : Treatment with strong acids or bases can cleave the methoxy group to form phenolic derivatives.

-

Sulfonation : Reaction with methanesulfonyl chloride introduces a sulfonate group at the para position relative to the methoxy group .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Sulfonation | Methanesulfonyl chloride, base | 3-Methoxy-4-sulfonamide derivative |

Oxidation and Reduction

The ethylamine side chain and aromatic ring are susceptible to redox transformations:

-

Oxidation : The primary amine can be oxidized to a nitro group using agents like tetrabutylammonium nitrate .

-

Reduction : Nitro intermediates (e.g., from nitration reactions) are reduced to amines using borane-THF or catalytic hydrogenation .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | Tetrabutylammonium nitrate, TFAA | 3-Methoxy-4-nitrophenethylamine | |

| Reduction | Borane-THF, 70°C | Primary amine derivatives |

Coupling Reactions

3-MPA HCl serves as a precursor in peptide-like couplings:

-

Amide Formation : Reacts with carboxylic acids (e.g., 3,4-dimethoxyphenylacetic acid) via carbodiimide-mediated coupling to form amides .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amide coupling | DCC, DMAP, CH₂Cl₂ | Substituted phenethylamide |

Stability and Reactivity Trends

-

pH Sensitivity : The hydrochloride salt enhances water solubility but decomposes under strongly alkaline conditions.

-

Thermal Stability : Stable at room temperature but degrades at elevated temperatures (>150°C) .

Comparative Reactivity

The meta-methoxy group directs electrophilic substitution to the para position, contrasting with para-substituted analogs. For example:

| Compound | Electrophilic Substitution Site | Key Reactivity Difference |

|---|---|---|

| 3-MPA HCl | Para to methoxy group | Lower reactivity vs. 4-methoxy |

| 4-Methoxyphenethylamine | Ortho/para to methoxy group | Higher electrophilic activity |

Scientific Research Applications

Scientific Research Applications

3-Methoxyphenethylamine HCl has diverse applications across several scientific domains:

Organic Chemistry

- Building Block : It serves as a precursor in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

- Reaction Mechanisms : Researchers utilize it to study reaction mechanisms involving phenethylamines, contributing to the understanding of organic reaction pathways.

Biological Research

- Neurotransmitter Interaction : This compound is investigated for its effects on neurotransmitter systems, particularly dopamine pathways. As a metabolite of dopamine, it may influence behavioral outcomes and neurological functions.

- Pharmacological Studies : Studies have explored its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.

Medical Applications

- Therapeutic Potential : There is ongoing research into its use in treating conditions such as depression and anxiety, given its structural similarity to other psychoactive compounds.

- Precursor for Pharmaceuticals : It is also explored as a precursor in synthesizing other pharmacologically active compounds, enhancing drug development processes.

Industrial Applications

- Production of Dyes and Polymers : The compound is utilized in the industrial synthesis of dyes and polymers, showcasing its versatility beyond laboratory applications.

Case Study 1: Neurotransmitter Modulation

A study published in RSC Advances examined the effects of various phenethylamines on neurotransmitter systems. It highlighted that 3-Methoxyphenethylamine HCl could modulate dopamine levels, suggesting potential therapeutic uses in treating mood disorders .

Case Study 2: Synthesis of Derivatives

Research conducted on synthesizing derivatives of 3-Methoxyphenethylamine demonstrated its utility as a precursor for creating novel compounds with enhanced biological activity. The study outlined successful reactions leading to derivatives with improved pharmacokinetic profiles .

Unique Aspects

The unique substitution pattern of 3-Methoxyphenethylamine HCl contributes to its distinct chemical and biological properties compared to its analogs. Its meta-positioned methoxy group influences its reactivity and interactions with biological targets, making it valuable for both research and industrial applications.

Mechanism of Action

The mechanism of action of 3-Methoxyphenethylamine Hydrochloride involves its interaction with various molecular targets:

Neurotransmitter Systems: It acts on serotonin and dopamine receptors, influencing neurotransmitter release and uptake.

Signal Transduction Pathways: It modulates phospholipase C and phosphatidylinositol-calcium second messenger systems, affecting intracellular calcium levels and kinase activity.

Comparison with Similar Compounds

Structural Analogues of 3-Methoxyphenethylamine HCl

The pharmacological and chemical properties of phenethylamine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogues:

Key Differences in Physicochemical and Pharmacological Properties

Substituent Effects: 3-Methoxyphenethylamine HCl: The 3-OCH₃ group enhances lipophilicity compared to hydroxylated analogues like dopamine, improving blood-brain barrier penetration . Dopamine HCl: Polar 3,4-diOH groups limit membrane permeability but enable direct interaction with dopaminergic receptors .

Reactivity: Chlorinated derivatives (e.g., 3-Chloro-4-methoxyphenethylamine HCl) exhibit reduced nucleophilicity due to electron-withdrawing effects, making them less reactive in alkylation reactions compared to non-halogenated analogues .

Dopamine HCl: Direct therapeutic agent in cardiovascular and neurological disorders due to its endogenous neurotransmitter role .

Research Findings and Industrial Relevance

- Opioid Receptor Ligands : 3-Methoxyphenethylamine derivatives (e.g., compound 68 ) show selective binding to kappa opioid receptors, indicating promise in pain management research .

- Synthetic Efficiency : High yields (72–82%) in carbamate and urea synthesis underscore its utility in scalable pharmaceutical production .

- Safety Profile: Limited toxicity data exist for 3-Methoxyphenethylamine HCl, though structural analogues like dopamine HCl are well-characterized for clinical safety .

Biological Activity

3-Methoxyphenethylamine hydrochloride (3-MPA HCl) is an organic compound belonging to the phenethylamine class, characterized by a methoxy group attached to a benzene ring and an ethylamine chain. It is a notable metabolite of dopamine and is involved in various biochemical pathways, influencing neurotransmitter systems and exhibiting potential therapeutic applications.

3-MPA HCl primarily interacts with neurotransmitter receptors and transporters in the nervous system. As a metabolite of dopamine, it can modulate dopaminergic activity and influence behavioral responses. Its biochemical properties include:

- Metabolism : Formed from dopamine through catechol-O-methyltransferase (COMT) and further metabolized by monoamine oxidase (MAO) into homovanillic acid (HVA) .

- Cellular Effects : Exhibits effects on extracellular dopamine levels, potentially influencing mood and cognition .

- Receptor Interaction : Engages with trace amine-associated receptors (TAARs), which are implicated in various neurophysiological processes .

Research Findings

Recent studies have explored the biological activities of 3-MPA HCl, focusing on its pharmacological properties and potential applications:

- Neuropharmacological Effects : Research indicates that 3-MPA HCl may induce hyperthermia in animal models, suggesting interactions with serotonergic and dopaminergic pathways .

- Therapeutic Potential : Investigated for its role in treating neurological disorders, including depression and attention deficit hyperactivity disorder (ADHD), due to its dopaminergic modulation .

- Cytotoxicity Studies : In vitro assays have evaluated its cytotoxic effects on tumor cells, revealing varying degrees of cell viability depending on concentration .

Data Table: Summary of Biological Activities

Hyperthermia Induction

A study conducted on rabbits demonstrated that administration of 3-MPA HCl resulted in significant hyperthermia. The correlation between hyperthermic potency and psychotomimetic effects suggests a complex interaction with hypothalamic pathways that regulate temperature and mood .

Neurotransmitter Modulation

In a controlled laboratory setting, the effects of 3-MPA HCl on neurotransmitter release were assessed. Results indicated that it could enhance dopamine release while inhibiting serotonin uptake, highlighting its dual action as a stimulant and potential antidepressant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.